4,6-Dimethoxy-2-(tributylstannyl)pyrimidine
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Overview
Description
4,6-Dimethoxy-2-(tributylstannyl)pyrimidine is an organotin compound that belongs to the class of pyrimidines. It is characterized by the presence of two methoxy groups at the 4 and 6 positions of the pyrimidine ring and a tributylstannyl group at the 2 position. This compound is primarily used in organic synthesis, particularly in Stille coupling reactions, which are a type of cross-coupling reaction used to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2-(tributylstannyl)pyrimidine typically involves the reaction of 4,6-dimethoxypyrimidine with a tributylstannyl reagent. One common method is to use a palladium-catalyzed Stille coupling reaction, where 4,6-dimethoxypyrimidine is reacted with tributyltin chloride in the presence of a palladium catalyst and a base such as cesium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-2-(tributylstannyl)pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tributylstannyl group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Stille coupling reactions to form carbon-carbon bonds with various organic halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Stille coupling reactions.
Bases: Such as cesium carbonate, used to deprotonate the reactants.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Stille coupling reactions, the primary products are typically biaryl compounds or other substituted pyrimidines .
Scientific Research Applications
4,6-Dimethoxy-2-(tributylstannyl)pyrimidine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical compounds, including inhibitors for specific enzymes and receptors.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-2-(tributylstannyl)pyrimidine in chemical reactions involves the formation of a palladium complex with the stannyl group. This complex then undergoes oxidative addition with an organic halide, followed by reductive elimination to form the desired carbon-carbon bond. The methoxy groups on the pyrimidine ring can also participate in hydrogen bonding and other interactions that influence the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-(tributylstannyl)pyrimidine
- 2-(Tributylstannyl)pyrimidine
- 2-Methyl-4-(tributylstannyl)pyridine
Uniqueness
4,6-Dimethoxy-2-(tributylstannyl)pyrimidine is unique due to the presence of two methoxy groups, which can influence its electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C18H34N2O2Sn |
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Molecular Weight |
429.2 g/mol |
IUPAC Name |
tributyl-(4,6-dimethoxypyrimidin-2-yl)stannane |
InChI |
InChI=1S/C6H7N2O2.3C4H9.Sn/c1-9-5-3-6(10-2)8-4-7-5;3*1-3-4-2;/h3H,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
KDRVAWOREWTHSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CC(=N1)OC)OC |
Origin of Product |
United States |
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